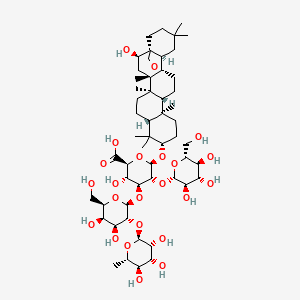
(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphinoxid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C12H12Cl2N3OP and a molecular weight of 316.12 g/mol . This compound is known for its role as a pharmaceutical intermediate, particularly in the synthesis of the antitumor agent Brigatinib .
Wissenschaftliche Forschungsanwendungen
(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide has several scientific research applications:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide typically involves the reaction of (2-Aminophenyl)dimethylphosphine oxide with 2,4,5-Trichloropyrimidine . The reaction is carried out in the presence of anhydrous potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The mixture is heated to 60°C and stirred for 4 hours . The product is then isolated by filtration and purified using column chromatography to yield a pale yellow solid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization and distillation.
Analyse Chemischer Reaktionen
Types of Reactions
(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.
Oxidation and Reduction: The phosphine oxide group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, with reactions typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyrimidine derivative .
Wirkmechanismus
The mechanism of action of (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide involves its role as an intermediate in the synthesis of Brigatinib. Brigatinib functions as a potent inhibitor of ALK and c-ros oncogene 1 (ROS1) tyrosine kinases . By inhibiting these kinases, Brigatinib disrupts the signaling pathways that promote cancer cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide: A closely related compound with similar structural features.
2,5-Dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine: Another similar compound used in pharmaceutical research.
Uniqueness
(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide is unique due to its specific application in the synthesis of Brigatinib, which is a highly effective ALK inhibitor used in cancer therapy . Its structural features, including the dichloropyrimidine and phosphine oxide groups, contribute to its reactivity and utility in medicinal chemistry .
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(2-dimethylphosphorylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N3OP/c1-19(2,18)10-6-4-3-5-9(10)16-11-8(13)7-15-12(14)17-11/h3-7H,1-2H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKUAKVCJMVXCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N3OP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the role of (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide in the development of novel cancer therapies?
A1: (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide serves as a crucial building block in the synthesis of 8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one []. This complex molecule has demonstrated potential as an ALK and EGFR modulator, which are promising targets for cancer treatment, particularly in non-small cell lung cancer (NSCLC) []. While the specific interactions and downstream effects of (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide are not detailed in the provided research, its presence in the final compound suggests its importance for the overall activity and efficacy. Further research is needed to fully elucidate its contribution to the binding affinity, selectivity, and pharmacological properties of the final drug candidate.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,3-Trimethyl-1H-pyrrolo[2,3-d]pyridazin-7(6H)-one](/img/structure/B591423.png)






![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate](/img/structure/B591438.png)
![Pentadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7](/img/new.no-structure.jpg)
